molecular structure of N-ethyl-3-phenylmethoxyaniline
molecular structure of N-ethyl-3-phenylmethoxyaniline
Topic: Molecular Structure of N-Ethyl-3-phenylmethoxyaniline Format: In-depth Technical Guide Author Persona: Senior Application Scientist
Synthesis, Structural Characterization, and Functional Applications
Executive Summary
N-Ethyl-3-phenylmethoxyaniline (CAS: 111605-84-6), often referred to as N-ethyl-3-benzyloxyaniline , represents a critical intermediate in the synthesis of functionalized aminophenols. Structurally, it consists of an aniline core modified with a lipophilic ethyl group at the nitrogen atom and a benzyl-protected hydroxyl group at the meta position.
This scaffold serves as a "masked" form of N-ethyl-3-aminophenol , a key building block in the development of antitussives, ophthalmic dyes, and color couplers for imaging systems. The benzyl ether moiety provides robust protection for the phenolic oxygen during harsh N-alkylation or acylation steps, preventing side reactions such as O-alkylation or polymerization.
This guide details the molecular architecture, validated synthetic protocols, and characterization standards required to utilize this compound effectively in high-stakes research environments.
Molecular Architecture & Physicochemical Profile
The utility of N-ethyl-3-phenylmethoxyaniline lies in its balance of lipophilicity and reactivity. The meta-substitution pattern directs electrophilic aromatic substitution (EAS) to the para position relative to the amine, facilitating the construction of complex heterocyclic systems.
Structural Specifications
| Parameter | Data |
| IUPAC Name | N-ethyl-3-(phenylmethoxy)aniline |
| Common Name | N-ethyl-3-benzyloxyaniline |
| CAS Number | 111605-84-6 |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| SMILES | CCNC1=CC(=CC=C1)OCC2=CC=CC=C2 |
| InChI Key | YANGZIZOSJVYNM-UHFFFAOYSA-N |
Physicochemical Properties (Predicted vs. Empirical)
| Property | Value | Context/Implication |
| LogP | 4.1 (Predicted) | Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction. |
| pKa (Conjugate Acid) | ~5.3 | Weakly basic amine; protonatable by mineral acids (HCl) for salt formation. |
| H-Bond Donors | 1 (NH) | Secondary amine is available for further functionalization. |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen is non-basic; Nitrogen is the primary nucleophile. |
| Boiling Point | >300°C (Est.) | High boiling point; purification via vacuum distillation or column chromatography is preferred over atmospheric distillation. |
Synthetic Pathways: Validated Methodologies
Method A: Reductive Amination (Recommended)
High selectivity for mono-alkylation.
Reaction Logic:
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Condensation: 3-Benzyloxyaniline reacts with acetaldehyde to form an imine/hemiaminal intermediate.
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Reduction: The intermediate is reduced in situ by Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB). STAB is preferred for safety and ease of handling.
Protocol:
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Dissolution: Dissolve 3-benzyloxyaniline (1.0 eq) in 1,2-Dichloroethane (DCE).
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Addition: Add Acetaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
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Quench: Stir overnight at RT. Quench with saturated NaHCO₃.
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Workup: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: Direct Alkylation (Industrial Alternative)
Lower selectivity, higher throughput.
Protocol:
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React 3-benzyloxyaniline with Ethyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C.
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Critical Control Point: Monitor reaction strictly by TLC/HPLC to stop before di-alkylation occurs.
Visualization of Synthetic Logic
Figure 1: Comparison of synthetic routes. The Reductive Amination pathway avoids the formation of the N,N-diethyl impurity common in direct alkylation.
Structural Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the N,N-diethyl signal is the primary quality attribute (CQA).
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.30 - 7.45 | Multiplet | 5H | Benzyl Aromatic | Confirms presence of protecting group. |
| 7.05 | Triplet | 1H | H-5 (Aniline Ring) | Characteristic meta-substitution pattern. |
| 6.25 - 6.35 | Multiplet | 3H | H-2, H-4, H-6 | Upfield shift due to electron-donating amine/ether. |
| 5.05 | Singlet | 2H | Ph-CH ₂-O | Benzylic methylene; sharp singlet is crucial. |
| 3.60 | Broad Singlet | 1H | NH | Exchangeable; confirms secondary amine. |
| 3.15 | Quartet (J=7Hz) | 2H | N-CH ₂-CH₃ | Diagnostic for N-ethyl group. |
| 1.25 | Triplet (J=7Hz) | 3H | N-CH₂-CH ₃ | Methyl terminus of ethyl group. |
Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]⁺: 228.14 m/z.
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Fragmentation:
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m/z 91: Tropylium ion (C₇H₇⁺) – Dominant peak indicating benzyl ether cleavage.
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m/z 136: Loss of benzyl group (C₈H₁₀NO⁺) – Confirms the N-ethyl-aminophenol core.
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Functional Applications & Deprotection
In drug development, this molecule is rarely the final API. It acts as a protected scaffold . The benzyl group allows chemists to modify the nitrogen (e.g., acylation, sulfonation) or the aromatic ring (e.g., nitration) without affecting the phenolic oxygen.
Deprotection Strategy (The "Unmasking")
Once the N-ethyl moiety is established or further modified, the benzyl group is removed to reveal the free phenol.
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Method: Catalytic Hydrogenation (H₂, Pd/C).
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Conditions: Ethanol/MeOH, 1 atm H₂, RT, 2-4 hours.
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Outcome: Quantitative conversion to N-ethyl-3-aminophenol .
Application Workflow
Figure 2: The role of N-Ethyl-3-phenylmethoxyaniline as a divergent intermediate in medicinal chemistry.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline. Retrieved from [Link]
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Abdel-Rahman, A. A., et al. (2017). Synthesis and antimicrobial activity of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.[1] ResearchGate.[2] Retrieved from [Link]
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Khan, K. M., et al. (2013). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. PubMed Central. Retrieved from [Link]
